N-(3-methylphenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)piperidin-4-amine
Description
N-(3-methylphenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)piperidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core, a sulfonyl group, and a piperidine ring, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(3-methylphenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-14-4-2-5-16(12-14)22-15-7-10-23(11-8-15)26(24,25)18-13-21-19-17(18)6-3-9-20-19/h2-6,9,12-13,15,22H,7-8,10-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFACUUVHCGEKNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CCN(CC2)S(=O)(=O)C3=CNC4=C3C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonylation of the pyrrolo[2,3-b]pyridine core is often carried out using sulfonyl chlorides in the presence of a base like triethylamine.
Attachment of the Piperidine Ring: The final step involves the coupling of the sulfonylated pyrrolo[2,3-b]pyridine with a piperidine derivative, facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrolo[2,3-b]pyridine core and the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, N-(3-methylphenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)piperidin-4-amine has been studied for its potential as a pharmacological agent. It exhibits activity against various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a promising lead compound in drug discovery.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known to form strong interactions with protein active sites, while the pyrrolo[2,3-b]pyridine core can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylphenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)piperidine
- N-(3-methylphenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)pyrrolidine
- N-(3-methylphenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine
Uniqueness
Compared to these similar compounds, N-(3-methylphenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)piperidin-4-amine is unique due to the presence of the piperidine ring, which can influence its pharmacokinetic properties and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, potentially leading to unique therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
